1-O-Hexadecyl-2-O-methyl-sn-Glycerin

Übersicht

Beschreibung

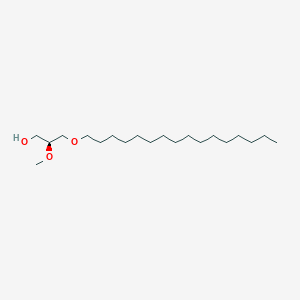

1-O-palmityl-2-O-methyl-sn-glycerol is an alkylglycerol having palmityl (hexadecyl) and methyl groups located at position2 1 and 2 respectively (the S-enantiomer).

Wissenschaftliche Forschungsanwendungen

Biochemisches Assay-Reagenz

PMG ist ein biochemisches Reagenz, das als biologisches Material oder organische Verbindung für die Forschung im Bereich der Lebenswissenschaften verwendet werden kann . Es wird in verschiedenen biochemischen Assays verwendet, um die Auswirkungen dieser Verbindung auf verschiedene biologische Prozesse zu untersuchen .

Krebsforschung

Es wurde gezeigt, dass PMG das Wachstum von Epithelkrebszellen in einer Vielzahl von Zelllinien hemmt . Es zeigt eine klare Zytotoxizität bei höheren Konzentrationen . Dies macht es zu einer wertvollen Verbindung in der Krebsforschung, insbesondere bei der Untersuchung der Mechanismen des Wachstums und der Proliferation von Krebszellen .

Untersuchung von Glykosylierten Antitumor-Etherlipiden (GAELs)

PMG wird als glykosyliertes Antitumor-Etherlipid (GAEL) klassiert . GAELs sind eine Klasse von Verbindungen, die vielversprechend in der Krebsbehandlung sind. Die Ziele von PMG und verwandten Medikamenten, die zusammenfassend als GAELs klassiert werden, sind derzeit unbekannt . Daher wird PMG in der Forschung verwendet, um die Wirkungsweise von GAELs zu verstehen .

Organische Synthese

Mit seiner einzigartigen Struktur kann PMG in der organischen Synthese als Ausgangsmaterial oder Zwischenprodukt verwendet werden. Sein Molekulargewicht beträgt 330,55 und seine Formel ist C20H42O3 .

Biologisches Material

PMG kann als biologisches Material in der Forschung im Bereich der Lebenswissenschaften verwendet werden

Wirkmechanismus

Target of Action

1-O-Hexadecyl-2-O-Methyl-sn-Glycerol, also known as PMG, is a biochemical reagent used in life science research . It primarily targets Protein Kinase C (PKC) in human neutrophils . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

PMG inhibits the activity of PKC in human neutrophils . This inhibition results in the prevention of the respiratory burst induced by both phorbol 12,13-dibutyrate and fMLP . The respiratory burst is a rapid release of reactive oxygen species (ROS) from different types of cells. It is an essential part of the immune response .

Biochemical Pathways

The inhibition of PKC by PMG affects the PKC signaling pathway . This pathway plays a crucial role in several cellular processes, including cell differentiation, proliferation, and immune response . By inhibiting PKC, PMG can modulate these processes, particularly the immune response, as evidenced by the prevention of the respiratory burst .

Result of Action

The primary result of PMG’s action is the inhibition of the respiratory burst in human neutrophils . This can modulate the immune response, potentially reducing inflammation and damage caused by the excessive production of ROS .

Action Environment

The action of PMG, like other biochemical reagents, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other molecules in the cellular environment. For instance, the storage temperature for PMG is recommended to be 28°C , suggesting that its stability and efficacy could be affected by temperature.

Biochemische Analyse

Biochemical Properties

1-O-hexadecyl-2-O-methyl-sn-glycerol plays a significant role in biochemical reactions, particularly in the inhibition of protein kinase C activity. Protein kinase C is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. By inhibiting protein kinase C, 1-O-hexadecyl-2-O-methyl-sn-glycerol can prevent the respiratory burst in human neutrophils, which is induced by phorbol 12,13-dibutyrate and fMLP .

Cellular Effects

1-O-hexadecyl-2-O-methyl-sn-glycerol has been shown to influence various cellular processes. It inhibits protein kinase C activity in human neutrophils, resulting in the prevention of the respiratory burst. This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on protein kinase C activity suggests that it may play a role in modulating immune responses and inflammation .

Molecular Mechanism

The molecular mechanism of 1-O-hexadecyl-2-O-methyl-sn-glycerol involves its inhibition of protein kinase C. This inhibition occurs through the binding of the compound to the enzyme, preventing its activation and subsequent phosphorylation of target proteins. This action can lead to changes in gene expression and cellular function, particularly in immune cells such as neutrophils .

Dosage Effects in Animal Models

The effects of 1-O-hexadecyl-2-O-methyl-sn-glycerol vary with different dosages in animal models. At lower doses, the compound effectively inhibits protein kinase C activity without causing significant toxicity. At higher doses, it may induce adverse effects, including toxicity and disruption of normal cellular processes. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental studies .

Metabolic Pathways

1-O-hexadecyl-2-O-methyl-sn-glycerol is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes and cofactors that regulate the synthesis and degradation of lipids. The compound’s inhibition of protein kinase C can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 1-O-hexadecyl-2-O-methyl-sn-glycerol is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function. Understanding the transport and distribution mechanisms is essential for optimizing its use in research applications .

Subcellular Localization

The subcellular localization of 1-O-hexadecyl-2-O-methyl-sn-glycerol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can impact its ability to inhibit protein kinase C and modulate cellular processes .

Biologische Aktivität

1-O-hexadecyl-2-O-methyl-sn-glycerol (PMG) is a bioactive ether lipid that has garnered attention for its diverse biological activities. This compound is structurally characterized by a long-chain alkyl group and a methylated glycerol backbone, which confer unique properties influencing cellular signaling pathways, immune responses, and potential therapeutic applications.

PMG is classified as an alkyl glycerol ether, which suggests its affinity for cellular membranes and potential roles in modulating membrane dynamics. Its mechanism of action primarily involves the inhibition of protein kinase C (PKC), a critical regulator of various signaling pathways in human neutrophils . This inhibition can alter cellular responses to stimuli, impacting processes such as inflammation and apoptosis.

Biological Activities

The biological activities of PMG can be categorized into several key areas:

- Anti-inflammatory Effects : PMG has been shown to modulate inflammatory responses by inhibiting PKC activity, which is crucial in the activation of pro-inflammatory pathways. This suggests potential therapeutic applications in inflammatory diseases .

- Antimicrobial Properties : Research indicates that PMG exhibits antimicrobial activity against various pathogens, including bacteria and viruses. Its ability to disrupt microbial membranes may contribute to its efficacy as an antimicrobial agent .

- Cell Cycle Regulation : PMG influences cell cycle progression and apoptosis, making it a candidate for cancer research. Studies have indicated that PMG can induce apoptosis in cancer cells through PKC pathway modulation .

- Neuronal Signaling : The compound also interacts with neuronal signaling pathways, potentially affecting neurotransmitter release and neuronal health. This interaction could have implications for neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of PMG, providing insights into its mechanisms and potential applications:

- Inhibition of Protein Kinase C : A study demonstrated that PMG effectively inhibits PKC in human neutrophils, leading to decreased production of reactive oxygen species (ROS), which are involved in inflammation .

- Antimicrobial Activity : In vitro tests showed that PMG exhibited significant activity against several strains of bacteria and viruses, including HIV and influenza virus. The mechanism was attributed to its ability to disrupt lipid bilayers of microbial membranes .

- Cancer Cell Apoptosis : Research indicated that PMG could induce apoptosis in various cancer cell lines through the modulation of the MAPK/ERK signaling pathway. This suggests its potential as a therapeutic agent in oncology .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(2S)-3-hexadecoxy-2-methoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(18-21)22-2/h20-21H,3-19H2,1-2H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWCMDFDFNRKGK-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for 1-O-hexadecyl-2-O-methyl-sn-glycerol and its analogs in inhibiting cancer cell growth?

A1: While the exact mechanism remains under investigation, research suggests that 1-O-hexadecyl-2-O-methyl-sn-glycerol and its glycosylated analogs (GAELs) may exert their antiproliferative effects through different pathways than the well-known alkylphosphocholines and alkyllysophospholipids. [] This distinction points towards a unique mechanism for this group of ether lipids. One study found that 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-16-OCH3-GPC), a related compound, inhibits diacylglycerol kinase (DGK) in WEHI-3B cells, suggesting a potential role in disrupting lipid signaling pathways. []

Q2: How does the structure of 1-O-hexadecyl-2-O-methyl-sn-glycerol-based glycosides influence their antitumor activity?

A2: Studies have demonstrated a structure-activity relationship for GAELs, with modifications to the monosaccharide residue at the sn-3 position significantly impacting their efficacy. [] For example, 1-O-hexadecyl-2-O-methyl-3-O-(2'-deoxy-beta-D-arabino-hexopyranosyl)-sn-glycerol exhibits greater potency against MCF-7 breast cancer cells, including the drug-resistant MCF-7/adriamycin line, compared to the parent compound ET-18-OCH3 (edelfosine). [] This highlights the importance of the sugar moiety in determining the biological activity of these compounds.

Q3: Can you describe the synthesis of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol and its conversion to the corresponding amino derivative?

A3: 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol is synthesized by reacting 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl chloride with 1-O-hexadecyl-2-O-methyl-sn-glycerol, followed by deacetylation using methanolic hydrolysis. [] Subsequent removal of the N-acetyl group via hydrolysis with ethanolic potassium hydroxide yields the amino derivative, 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol. []

Q4: How does 1-O-hexadecyl-2-O-methyl-sn-glycerol impact arachidonic acid metabolism in macrophages?

A4: Studies using ET-18-O-CH3 (a related alkylphosphocholine) and 1-O-hexadecyl-2-O-methyl-sn-glycerol in rat peritoneal macrophages show that these compounds, particularly ET-18-O-CH3, influence arachidonic acid incorporation into cellular lipids and its subsequent release as eicosanoids and fatty acids. [] This suggests a potential role for these compounds in modulating inflammatory processes.

Q5: Are there stereoselective methods for synthesizing 1-O-hexadecyl-2-O-methyl-sn-glycerol-based glycerolipids?

A5: Yes, stereoselective synthesis of β-D-maltosyl- and β-D-lactosyl-glycerolipids linked to 1-O-hexadecyl-2-O-methyl-sn-glycerol can be achieved by reacting the glycerol derivative with peracetylated disaccharide α-phosphoramidates (lactosyl or maltosyl) in the presence of trimethylsilyl triflate and molecular sieves. [] This approach offers good control over the stereochemistry of the resulting glycosidic linkage.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.